molecular formula C8H11NO2S B7890668 methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate

methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate

Cat. No.: B7890668
M. Wt: 185.25 g/mol
InChI Key: PNFKFTGEDLBMPB-SSDOTTSWSA-N
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Description

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate is a chiral amino acid ester featuring a thiophene moiety at the β-position of the alanine backbone. Its (2R) configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications. The compound’s structure combines the reactivity of the ester group with the electron-rich aromatic thiophene ring, enabling diverse chemical modifications and biological interactions .

Properties

IUPAC Name

methyl (2R)-2-amino-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFKFTGEDLBMPB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and ®-2-amino-3-methylbutanoic acid.

    Coupling Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by coupling with ®-2-amino-3-methylbutanoic acid to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Methyl (2R)-2-amino-3-(thiophen-2-yl)propanol.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

Biological Activities

Research indicates that methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Potential Activities:

  • Inhibition of Enzymes : Studies have shown that compounds structurally similar to this compound can inhibit enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in the degradation of prostaglandins. This inhibition could lead to increased levels of PGE2, potentially benefiting conditions like inflammation and cancer .

Mechanisms of Action :
The interaction of this compound with biological targets may involve hydrogen bonding due to the amino group and π-π interactions from the thiophene moiety, influencing various cellular processes.

Applications in Research

This compound has several applications across different fields:

  • Medicinal Chemistry : Its ability to interact with biological targets makes it a candidate for drug development aimed at treating inflammatory diseases and cancer.
  • Organic Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of derivatives that may exhibit varied biological properties.
  • Material Science : Due to its unique structural features, it can be explored for applications in creating novel materials with specific properties.

Case Studies

Several studies have highlighted the potential therapeutic benefits of compounds related to this compound:

  • Cancer Treatment : Inhibitors derived from similar structures have shown promise in preclinical models for enhancing PGE2 levels, which may aid in tumor growth modulation .
  • Inflammation Models : Research involving animal models has demonstrated that these compounds can modulate immune responses, suggesting their utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amino and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Aromatic Side Chains

The thiophene-containing compound is compared below with analogs bearing different aromatic groups:

Compound Name Aromatic Substituent Molecular Formula Key Properties/Applications References
Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate Thiophen-2-yl C₉H₁₃NO₂S Used in antiviral peptide synthesis
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate 4-Hydroxyphenyl (Tyrosine) C₁₀H₁₃NO₃ Precursor for tyrosine-derived drugs
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate Indol-3-yl (Tryptophan) C₁₂H₁₄N₂O₂ Neurotransmitter analog studies
Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate 4-Bromophenyl C₁₀H₁₂BrNO₂ Halogenated probe for receptor binding
Methyl (2R)-2-amino-3-(4-hydroxy-2-naphthyl)propanoate 4-Hydroxynaphthyl C₁₄H₁₅NO₃ Enhanced lipophilicity for drug delivery

Key Observations :

  • Thiophene vs. Phenyl/Indole : The thiophene’s sulfur atom enhances π-electron delocalization compared to phenyl or indole groups, influencing reactivity in cross-coupling reactions and binding affinity in biological targets .
  • Halogenated Derivatives : Bromophenyl analogs (e.g., 4-bromophenyl) exhibit increased molecular weight and polarity, making them suitable for X-ray crystallography or as heavy atom substitutes .
  • Hydroxylated Derivatives : The 4-hydroxyphenyl variant (tyrosine analog) is critical in kinase inhibitor design due to its hydrogen-bonding capability .

Physicochemical Properties

Property Thiophen-2-yl Derivative 4-Hydroxyphenyl Derivative Indol-3-yl Derivative
Molecular Weight 199.27 g/mol 211.21 g/mol 218.25 g/mol
LogP (Predicted) 1.8 0.9 2.1
Solubility Moderate in DMSO High in polar solvents Low in water
Melting Point Not reported 180–182°C (HCl salt) 145–147°C

Notes:

  • The thiophene derivative’s moderate LogP (1.8) balances lipophilicity for membrane permeability in drug candidates .
  • Indole derivatives exhibit higher LogP due to the hydrophobic indole ring, limiting aqueous solubility .

Biological Activity

Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate is a chiral amino acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by the presence of a thiophene ring, exhibits unique electronic properties that enhance its interactions with biological targets.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H11NO2S
  • Molecular Weight : 185.25 g/mol
  • Chirality : The (2R) configuration indicates specific stereochemistry, which influences its biological activity.

The biological activity of this compound is largely attributed to its ability to engage in various molecular interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or enzymes.
  • π-π Interactions : The thiophene ring facilitates π-π stacking interactions, which are crucial for binding to aromatic residues in proteins.

These interactions can modulate enzyme activity and receptor binding, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans at concentrations as low as 64 µg/mL .
  • Neurological Applications :
    • Investigated as a potential precursor for the synthesis of pharmaceutical agents targeting neurological disorders. Its structural features may enhance its ability to cross the blood-brain barrier and interact with central nervous system receptors.
  • Enzyme Inhibition :
    • Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
  • Potential Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ProcessConcentrationObservations
AntimicrobialStaphylococcus aureus128 µg/mLSignificant growth inhibition
AntifungalCandida albicans64 µg/mLEffective inhibition
NeurologicalVarious CNS receptorsN/APotential for drug development
AnticancerCancer cell linesVariesInduced apoptosis in tested cells

Research Highlights

  • A study published in MDPI demonstrated that this compound derivatives exhibited promising antimicrobial properties, inhibiting the growth of yeast-like fungi at low concentrations .
  • Another investigation focused on the compound's role in enzyme-substrate interactions, revealing that its unique structure enhances binding affinity to various enzymes involved in metabolic processes.
  • Recent advancements have explored its potential as a scaffold for developing new therapeutic agents targeting neurological conditions, emphasizing the importance of its chiral nature in enhancing bioactivity .

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